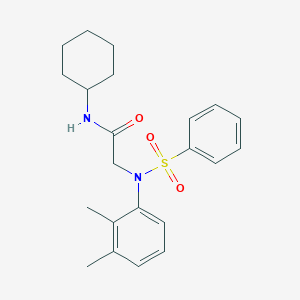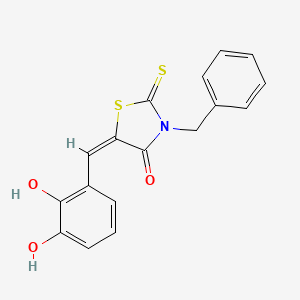
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research. In
科学的研究の応用
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as schizophrenia and depression. Studies have shown that 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride can modulate the activity of certain neurotransmitters in the brain, which may help to alleviate symptoms of these disorders.
作用機序
The mechanism of action of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride is not fully understood. However, it is believed that this compound acts as a partial agonist at certain receptors in the brain, including the dopamine and serotonin receptors. By modulating the activity of these receptors, 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride may help to regulate the release of neurotransmitters and improve communication between neurons.
Biochemical and Physiological Effects:
Studies have shown that 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may help to improve mood and alleviate symptoms of depression. Additionally, 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride has been shown to modulate the activity of certain ion channels in the brain, which may help to regulate neuronal excitability and prevent seizures.
実験室実験の利点と制限
One of the main advantages of using 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a promising candidate for use in the development of new treatments for neurological disorders. However, one limitation of using this compound is its relatively low potency compared to other drugs that target the same receptors. This may make it less effective in certain applications.
将来の方向性
There are many potential future directions for research on 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride. One area of research that shows promise is the development of more potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and toxicity of this compound in humans, as well as its potential interactions with other drugs.
合成法
The synthesis of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride involves the reaction of 1-benzyloxy-3-(4-phenyl-1-piperazinyl)-2-propanone with hydrogen sulfide gas in the presence of hydrochloric acid. This reaction yields the dihydrochloride salt of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol.
特性
IUPAC Name |
1-phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.2ClH/c24-20(17-23-16-18-7-3-1-4-8-18)15-21-11-13-22(14-12-21)19-9-5-2-6-10-19;;/h1-10,20,24H,11-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQETUHWAKCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)S)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)

![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)
![6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5188338.png)